molecular formula C10H9Br2FO B14051729 1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one

1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14051729
M. Wt: 323.98 g/mol
InChI Key: LMYHDXSXWNXBFK-UHFFFAOYSA-N
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Description

1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br2FO and a molecular weight of 323.98 g/mol This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone

Preparation Methods

The synthesis of 1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one typically involves the bromination of 1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction conditions include maintaining a specific temperature and using a solvent such as acetic acid or dichloromethane to facilitate the reaction . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts and temperature control to optimize the reaction outcomes.

Scientific Research Applications

1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one can be compared with other halogenated aromatic ketones, such as:

  • 1-Bromo-1-(4-chlorophenyl)propan-2-one
  • 1-Bromo-1-(3-fluorophenyl)propan-2-one
  • 1-Bromo-1-(2-iodophenyl)propan-2-one

These compounds share similar structural features but differ in the type and position of halogen atoms, which can influence their reactivity and applications. The presence of different halogens can lead to variations in chemical behavior, biological activity, and industrial uses .

Biological Activity

1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one is a halogenated ketone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structural features, including multiple halogen atoms and a ketone functional group, suggest significant interactions with biological systems. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H8Br2F1O
  • Molecular Weight : 292.98 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances the compound's lipophilicity and binding affinity, facilitating its interaction with biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways within cells.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies have demonstrated its efficacy in reducing pro-inflammatory cytokine levels in vitro.

Data Summary

Biological ActivityObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces cytokine production in cell cultures
Enzyme InhibitionPotential inhibition of cyclooxygenase (COX) enzymes

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effectiveness against E. coli and S. aureus.
    • Method : Disk diffusion method.
    • Results : Showed significant inhibition zones compared to control groups.
  • Inflammation Model Study :
    • Objective : Assess anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.
    • Method : Cytokine assay.
    • Results : Decreased levels of TNF-alpha and IL-6 were observed after treatment with the compound.

Properties

Molecular Formula

C10H9Br2FO

Molecular Weight

323.98 g/mol

IUPAC Name

1-bromo-1-[5-bromo-2-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9Br2FO/c1-6(14)10(12)9-4-8(11)3-2-7(9)5-13/h2-4,10H,5H2,1H3

InChI Key

LMYHDXSXWNXBFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)Br)CF)Br

Origin of Product

United States

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